molecular formula C13H18N2O3 B1503040 Benzyl (morpholin-3-ylmethyl)carbamate CAS No. 1154870-85-5

Benzyl (morpholin-3-ylmethyl)carbamate

Cat. No.: B1503040
CAS No.: 1154870-85-5
M. Wt: 250.29 g/mol
InChI Key: HEWQDUYMSVAELN-UHFFFAOYSA-N
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Description

Benzyl (morpholin-3-ylmethyl)carbamate is a chemical compound that features a benzyl group attached to a morpholine ring via a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (morpholin-3-ylmethyl)carbamate typically involves the reaction of morpholine derivatives with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+Benzyl chloroformateBenzyl (morpholin-3-ylmethyl)carbamate+HCl\text{Morpholine} + \text{Benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Morpholine+Benzyl chloroformate→Benzyl (morpholin-3-ylmethyl)carbamate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature and pH can further optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (morpholin-3-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (morpholin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the morpholine ring can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

  • Benzyl (morpholin-4-ylmethyl)carbamate
  • Benzyl (piperidin-3-ylmethyl)carbamate
  • Benzyl (pyrrolidin-3-ylmethyl)carbamate

Comparison: Benzyl (morpholin-3-ylmethyl)carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Biological Activity

Benzyl (morpholin-3-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, a benzyl group, and a carbamate functional group. These structural components contribute to its solubility and binding affinity with biological targets.

Component Description
Morpholine RingEnhances solubility and stability
Benzyl GroupIncreases hydrophobic interactions
Carbamate GroupFacilitates covalent bond formation with enzymes

The primary mechanism of action for this compound involves the inhibition of specific enzymes. The carbamate moiety can form covalent bonds with active site residues, effectively blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in conditions such as neurodegenerative diseases.

Biological Activity and Case Studies

Several studies have assessed the biological activity of this compound, particularly its efficacy as an enzyme inhibitor:

  • Enzyme Inhibition Studies :
    • The compound has shown significant inhibition of butyrylcholinesterase (BChE), with IC50 values indicating strong activity compared to standard drugs like rivastigmine. For instance, derivatives of similar carbamates demonstrated IC50 values ranging from 4.33 µM to 8.52 µM, showcasing the potential for this compound to be equally effective or superior in certain contexts .
  • Structure-Activity Relationship (SAR) :
    • A study focused on the SAR of carbamates indicated that modifications to the morpholine ring or the benzyl group can significantly impact inhibitory potency. Compounds with additional aromatic rings exhibited enhanced binding affinity and reactivity, suggesting that structural optimization could lead to more effective inhibitors .
  • Case Study: Neuroprotective Effects :
    • Research has highlighted the neuroprotective potential of this compound in models of Alzheimer's disease. The compound's ability to inhibit BChE may contribute to increased acetylcholine levels, thereby improving cognitive function .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound IC50 (µM) Selectivity Index Notes
This compoundTBDTBDPromising as a selective BChE inhibitor
Rivastigmine~301Standard treatment for Alzheimer's
Other carbamate derivatives4.33 - 8.52Up to 34Higher potency observed in modified derivatives

Properties

IUPAC Name

benzyl N-(morpholin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWQDUYMSVAELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693462
Record name Benzyl [(morpholin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154870-85-5
Record name Benzyl [(morpholin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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